Array ( [bid] => 8248473 )
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic organic compound characterized by its unique structure, which incorporates a triazole ring fused to a pyridine moiety. This compound has the molecular formula and a molecular weight of 226.07 g/mol. The presence of bromine and two methyl groups at positions 7 and 8 of the triazole ring contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.
The chemical reactivity of 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is influenced by the bromine atom and the nitrogen atoms in the triazole ring. Typical reactions include:
Several synthesis methods have been explored for producing 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine:
This compound has potential applications in various fields:
Interaction studies have primarily focused on the compound's role as an inhibitor of cytochrome P450 enzymes. These studies are critical for understanding how this compound may affect the metabolism of co-administered drugs. The ability to inhibit CYP1A2 suggests that it could alter the pharmacokinetics of other medications metabolized by this pathway. Further research is needed to fully elucidate these interactions and their implications for therapeutic use.
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | 899429-04-0 | 0.98 | Contains only one methyl group at position 8 |
| 6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | 1554779-20-2 | 0.89 | Methyl group at position 2 instead of position 7 |
| 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | 1500937-08-5 | 0.94 | Different triazole fusion with pyridine |
| 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | 957062-94-1 | 0.98 | Bromine at position 8 instead of position 6 |
This table illustrates that while these compounds share similar structural features, variations in substituents lead to different chemical behaviors and potential applications. The unique combination of bromine and two methyl groups at specific positions in 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine distinguishes it from its analogs and contributes to its specific biological activities.
Ultrasound irradiation has revolutionized the synthesis of triazolopyridines by enhancing reaction kinetics and selectivity. The cyclocondensation of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with carboxylic acids under ultrasonic conditions (80–150°C, POCl₃ solvent) achieves ring closure in 30–60 minutes, yielding 70–92% product purity. Comparative studies show ultrasound reduces reaction times by 80% compared to conventional thermal methods (e.g., 5–17 minutes vs. 2–4 hours). Key advantages include:
Table 1: Ultrasound vs. Conventional Cyclization
| Parameter | Ultrasound Method | Conventional Method |
|---|---|---|
| Reaction Time | 5–60 min | 2–24 h |
| Yield | 70–92% | 45–75% |
| Byproduct Formation | <5% | 15–30% |
Solvent polarity and coordination ability critically influence cyclization efficiency. Polar aprotic solvents (DMF, DMSO) stabilize transition states in acetohydrazide condensations, while chlorinated solvents (POCl₃, CH₂Cl₂) facilitate electrophilic bromination. A 2024 study demonstrated that POCl₃ under ultrasound achieves 89% yield in triazolopyridine synthesis, whereas DMF yields only 67% under identical conditions.
Critical solvent roles:
Direct bromination of the triazolopyridine core employs N-bromosuccinimide (NBS) in CCl₄ at 0–5°C, achieving 85–90% bromine incorporation at the C6 position. Alternative methods include:
Table 2: Bromination Efficiency Comparison
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| NBS/CCl₄ | 0°C, 2 h | 89% | >99% C6 |
| HBr/H₂O₂/AcOH | 60°C, 4 h | 78% | 85% C6 |
| Pd-catalyzed coupling | 80°C, 12 h | 92% | >99% C6 |
Methyl groups at C7 and C8 are introduced via Friedel-Crafts alkylation or through pre-functionalized starting materials. Acetylation of 1-aminopyridones with acetyl chloride in THF installs methyl groups with 93% regioselectivity. Recent advances utilize β-enaminones (R = CH₃) under ultrasound to direct methylation to specific positions, achieving 88% yield.
Key factors in regiocontrol:
Retinoic Acid Receptor-Related Orphan Receptor Gamma t, a nuclear receptor predominantly expressed in immune cells, serves as a master regulator of interleukin-17A production in T-helper 17 cells. Structural analogs of 6-bromo-7,8-dimethyl- [1] [2] [3]triazolo[1,5-a]pyridine have demonstrated competitive binding to the ligand-binding domain of Retinoic Acid Receptor-Related Orphan Receptor Gamma t, displacing endogenous agonists such as cholesterol sulfate [2] [7]. Molecular docking simulations suggest that the bromine atom at position 6 forms a halogen bond with Tyr502 in the receptor’s binding pocket, while the dimethyl groups at positions 7 and 8 enhance hydrophobic interactions with Leu287 and Val376 [2].
Table 1: Key Interactions Between 6-Bromo-7,8-Dimethyl- [1] [2] [3]Triazolo[1,5-a]Pyridine and Retinoic Acid Receptor-Related Orphan Receptor Gamma t
| Interaction Type | Residue Involved | Binding Energy (kcal/mol) |
|---|---|---|
| Halogen bond | Tyr502 | -3.8 |
| Hydrophobic | Leu287 | -2.1 |
| Hydrophobic | Val376 | -1.9 |
In vitro assays using human peripheral blood mononuclear cells revealed a dose-dependent reduction in Retinoic Acid Receptor-Related Orphan Receptor Gamma t transcriptional activity, with a half-maximal inhibitory concentration of 1.2 µM [2]. This suppression correlated with decreased expression of downstream targets such as interleukin-17A and interleukin-22, highlighting the compound’s potential as an immunomodulatory agent.
Diacylglycerol O-Acyltransferase 2, an endoplasmic reticulum membrane enzyme, catalyzes the final step of triacylglycerol synthesis. 6-Bromo-7,8-dimethyl- [1] [2] [3]triazolo[1,5-a]pyridine exhibits non-competitive inhibition of Diacylglycerol O-Acyltransferase 2 by binding to an allosteric site adjacent to the enzyme’s active pocket [6]. Kinetic studies demonstrated a 72% reduction in triacylglycerol synthesis in HepG2 hepatocytes at 10 µM concentration, without affecting Diacylglycerol O-Acyltransferase 1 activity [6].
The compound’s dimethyl groups facilitate membrane penetration, while the bromine atom stabilizes interactions with Phe239 and Trp242 via π-π stacking. This dual mechanism disrupts the enzyme’s conformational flexibility, as confirmed by molecular dynamics simulations showing a 1.8 Å displacement in the acyl-CoA binding loop [6].
Table 2: Effects on Lipid Metabolism in Preclinical Models
| Model | Triacylglycerol Reduction (%) | Free Fatty Acids (nmol/mg protein) |
|---|---|---|
| ob/ob mice | 58 ± 4 | 12.3 ± 1.2 |
| High-fat diet | 41 ± 3 | 18.6 ± 2.1 |
Tyrosyl-DNA Phosphodiesterase 2, a DNA repair enzyme, resolves topoisomerase II-mediated DNA damage by hydrolyzing 5’-phosphotyrosine adducts. 6-Bromo-7,8-dimethyl- [1] [2] [3]triazolo[1,5-a]pyridine binds to the catalytic site of Tyrosyl-DNA Phosphodiesterase 2 with a docking score of -9.7 kcal/mol, forming hydrogen bonds with Asn201 and His169 [7]. The bromine substituent occupies a hydrophobic subpocket typically engaged by the tyrosine moiety of DNA adducts, effectively blocking substrate access.
Enzymatic assays showed a 50% inhibition at 0.8 µM, with selectivity over Tyrosyl-DNA Phosphodiesterase 1 (>100-fold) and apurinic/apyrimidinic endonuclease 1 (>50-fold) [7]. This specificity positions the compound as a potential adjuvant to enhance the efficacy of topoisomerase II inhibitors in cancer therapy.
Interleukin-17A production suppression by 6-bromo-7,8-dimethyl- [1] [2] [3]triazolo[1,5-a]pyridine occurs through dual mechanisms: direct Retinoic Acid Receptor-Related Orphan Receptor Gamma t inhibition (as detailed in Section 1.1) and indirect modulation of nuclear factor kappa B signaling. The compound reduces phosphorylation of inhibitor of nuclear factor kappa B kinase subunit beta by 65% at 5 µM, limiting nuclear translocation of nuclear factor kappa B p65 [2] [7].
Table 3: Impact on Cytokine Secretion in Activated T Cells
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Suppression (%) |
|---|---|---|---|
| Interleukin-17A | 420 ± 35 | 89 ± 12 | 78.8 |
| Interleukin-22 | 310 ± 28 | 67 ± 9 | 78.4 |
Transcriptomic analysis revealed downregulation of 127 genes in the interleukin-17 signaling pathway, including STAT3, CXCL1, and MMP9, confirming broad immunoregulatory effects [2].
The triazolopyridine scaffold demonstrates remarkable flexibility in accommodating diverse substitution patterns while maintaining biological activity [4]. Comprehensive structure-activity relationship analyses have revealed that the [1] [3]triazolo[1,5-a]pyridine core exhibits superior tolerance for structural modifications compared to alternative heterocyclic frameworks [5]. Studies examining 6-aryl-2-amino-triazolopyridines as potent phosphoinositide 3-kinase gamma inhibitors demonstrated that the triazolopyridine core permits extensive chemical elaboration without compromising target engagement [4].
The nitrogen positioning within the triazolopyridine ring system critically influences substitution tolerance. Research comparing [1] [3]triazolo[1,5-a]pyridine derivatives with their [1] [3]triazolo[4,3-a]pyridine regioisomers revealed substantial differences in activity profiles. The [1] [3]triazolo[1,5-a]pyridine configuration retained excellent inhibitory activity with an IC50 value of 41 nanomolar, while the [1] [3]triazolo[4,3-a]pyridine derivative showed significantly reduced potency at 590 nanomolar [5]. This 14-fold difference in activity demonstrates that the specific arrangement of nitrogen atoms within the triazolopyridine core directly impacts the tolerance for peripheral substitutions.
Mechanistic studies indicate that substitution tolerance correlates with the preservation of key hydrogen bonding interactions between the triazolopyridine nitrogen atoms and target proteins. X-ray crystallographic analysis of triazolopyridine-protein complexes revealed that both nitrogen atoms of the triazolopyridine ring must remain exposed for optimal binding affinity [6]. Methylation at positions that obstruct these nitrogen atoms, such as compound 11 in the M5 antagonist series, resulted in complete loss of activity, confirming the critical importance of maintaining unhindered access to the heterocyclic nitrogens [6].
Table 1: Triazolopyridine Core Substitution Tolerance Data
| Core Type | Representative Compound | Target | IC50/EC50 Value | Substitution Tolerance |
|---|---|---|---|---|
| [1] [3]triazolo[1,5-a]pyridine | 6-Aryl-2-amino derivative | PI3Kγ | Potent and selective | High tolerance for aryl substitution [4] |
| [1] [3]triazolo[1,5-a]pyridine | 7-Methyl derivative | M5 receptor | 111 nM | Critical position dependency [6] |
| [1] [3]triazolo[4,3-a]pyridine | Regioisomer | RORγt | 590 nM | Reduced tolerance vs [1,5-a] isomer [5] |
| Triazolopyridine core | Unsubstituted | Various enzymes | Variable | Foundation for derivatization [3] |
Bromine substitution at specific positions within the triazolopyridine framework exerts profound effects on target binding affinity through multiple mechanisms. The 6-bromo substitution pattern, as exemplified in 6-bromo- [1] [3]triazolo[4,3-a]pyridine derivatives, enhances binding affinity by filling hydrophobic pockets within kinase domains [7] . Comparative studies demonstrate that 6-bromo derivatives exhibit superior anticancer activity with IC50 values of 0.98 micromolar against A549 lung cancer cells and 1.05 micromolar against MCF-7 breast cancer cells, significantly outperforming their non-halogenated counterparts .
The electronic properties of bromine contribute substantially to binding enhancement through halogen bonding interactions. In bromodomain-containing protein inhibitors, the 6-bromo-3,7-dimethyl- [1] [3]triazolo[4,3-a]pyridine derivative achieved an exceptionally potent EC50 value of 0.03 nanomolar for aryl hydrocarbon receptor agonistic activity . This extraordinary potency results from the bromine atom's ability to engage in directional halogen bonds with electronegative atoms in the protein binding site, complementing the hydrophobic interactions provided by the methyl substituents.
Positional analysis reveals that bromine placement dramatically influences selectivity profiles. The 5-bromo substitution pattern in [1] [3]triazolo[1,5-a]pyridine derivatives enhances antioxidant activity by 30-40% compared to unsubstituted analogs, particularly when amino groups are present at the 2-position . This enhancement stems from the electron-withdrawing nature of bromine, which modulates the electronic distribution within the triazolopyridine ring system and optimizes interactions with antioxidant pathway targets.
Structure-activity relationship studies examining halogen substitution effects demonstrate that bromine replacement with other groups leads to significant potency reductions. For 2-(2-chlorophenyl)- [1] [3]triazolo[1,5-a]pyridin-7-amine derivatives targeting epidermal growth factor receptor, replacement of chlorine with trifluoromethyl or methoxy groups resulted in 3-5 fold potency decreases [10]. These findings underscore the unique contribution of halogen atoms to binding affinity optimization.
Table 2: Bromine Positional Effects on Binding Affinity
| Bromine Position | Target System | Binding Affinity | Mechanism of Enhancement | Reference Activity |
|---|---|---|---|---|
| 6-Bromo | Cancer cell lines | IC50 = 0.98-1.05 μM | Hydrophobic pocket filling | A549, MCF-7 inhibition |
| 6-Bromo-3,7-dimethyl | AhR receptor | EC50 = 0.03 nM | Halogen bonding + hydrophobic interactions | Bromodomain inhibition |
| 5-Bromo | Antioxidant targets | 30-40% enhancement | Electronic modulation | RORγt, JAK1/JAK2 inhibition |
| 3-Bromo-8-fluoro | Kinase domains | Enhanced binding | Dual halogen effects [7] | ATP-binding pocket interactions |
Methyl group substitution patterns within the triazolopyridine scaffold exert significant steric influences that directly impact pharmacokinetic parameters including absorption, distribution, metabolism, and elimination. The 7-methyl substitution in triazolopyridine derivatives demonstrates critical importance for maintaining biological activity, with studies showing greater than 20-fold activity loss when this methyl group is absent [6]. This dramatic effect results from the methyl group's role in optimizing the molecular conformation for target protein binding while simultaneously providing steric protection against metabolic degradation.
The 7,8-dimethyl substitution pattern, as present in the target compound 6-bromo-7,8-dimethyl- [1] [3]triazolo[1,5-a]pyridine, is predicted to enhance pharmacokinetic properties through multiple mechanisms. The dimethyl substitution increases lipophilicity, facilitating membrane permeation and improving oral bioavailability [11]. Additionally, these methyl groups create conformational constraints that protect metabolically vulnerable positions from cytochrome P450-mediated oxidation, similar to the protective effects observed in local anesthetic drugs like lidocaine [11].
Pharmacokinetic studies of related methylated triazolopyridine derivatives reveal substantial improvements in metabolic stability. The 8-methyl- [1] [3]triazolo[1,5-a]pyridine scaffold demonstrates enhanced activity compared to unsubstituted analogs, with the methyl group providing both electronic and steric effects that optimize target engagement . These findings suggest that the 7,8-dimethyl pattern in the target compound would confer similar pharmacokinetic advantages through reduced clearance and extended half-life.
Comparative analysis of methyl positioning effects demonstrates position-dependent pharmacokinetic impacts. While 7-methyl substitution is critical for activity maintenance, alternative positions such as 4,6-dimethyl substitution in related triazine systems can disrupt molecular conjugation and reduce reaction kinetics by up to 3000-fold [13]. This position-dependent variability emphasizes the importance of precise methyl placement for optimizing both pharmacodynamic and pharmacokinetic properties.
Table 3: Methyl Group Steric Effects on Pharmacokinetic Parameters
| Methyl Pattern | Steric Influence | Pharmacokinetic Impact | Activity Modulation | Mechanistic Basis |
|---|---|---|---|---|
| 7-Methyl | Critical positioning | Maintained bioavailability [6] | >20-fold loss if absent | Conformational optimization |
| 8-Methyl | Electronic enhancement | Improved absorption | Enhanced vs unsubstituted | Membrane permeation |
| 7,8-Dimethyl | Dual protection | Predicted stability enhancement | Target-specific optimization | Metabolic shielding [11] |
| 3,7-Dimethyl | Lipophilicity increase | Enhanced binding affinity | EC50 = 0.03 nM | Hydrophobic interactions |
Heterocyclic ring expansion and contraction studies reveal profound impacts on bioactivity profiles within the triazolopyridine family. Comparative analysis between triazolopyridine and triazolopyrimidine scaffolds demonstrates that ring system modifications substantially alter both potency and selectivity characteristics [14]. Triazolopyrimidine derivatives exhibit enhanced metabolic stability compared to their triazolopyridine counterparts, with superior performance in liver microsome assays and improved blood exposure profiles in mouse pharmacokinetic studies [14].
The transition from six-membered pyridine to pyrimidine rings within the triazolo-fused system affects target recognition through altered hydrogen bonding patterns and electronic distribution. Studies examining imidazopyridine versus triazolopyrimidine derivatives for antitrypanosomal activity revealed that triazolopyrimidines demonstrate superior stability profiles while maintaining potent activity against Trypanosoma cruzi and Trypanosoma brucei parasites [14]. The triazolopyrimidine compound 20 achieved exceptional performance in washout experiments, remaining clear of parasites for greater than 60 days compared to shorter durations for alternative scaffolds [14].
Ring expansion to form tetracyclic systems, such as pyranopyrazolo[4,3-e] [1] [3]triazolopyridines, generates novel heterocyclic architectures with unexplored biological significance [15]. These expanded ring systems undergo unique rearrangement reactions, including Dimroth rearrangements, that can modulate bioactivity through structural reorganization. The synthesis of pyrano[3,4-c] [1] [3]triazolo[4,3-a]pyridines represents the first examples of these tetracyclic systems, offering new opportunities for bioactivity optimization [15].
Bioisosteric replacement studies demonstrate that ring contraction or expansion must be carefully balanced to maintain favorable binding interactions. The triazolopyridazine scaffold retains inhibitory activity against c-Met kinase targets, indicating that the six-membered ring can accommodate nitrogen repositioning while preserving essential binding features [16]. However, the specific positioning of nitrogen atoms within the expanded or contracted rings critically influences both potency and selectivity profiles.
Table 4: Heterocyclic Ring Size Effects on Bioactivity
| Ring System | Ring Composition | Bioactivity Profile | Stability Characteristics | Unique Properties |
|---|---|---|---|---|
| Triazolopyridine | 6-membered pyridine | Versatile activity [17] | Standard metabolic profile | Reference scaffold |
| Triazolopyrimidine | 6-membered pyrimidine | Enhanced vs imidazopyridines [14] | Superior microsomal stability | Antiparasitic activity |
| Triazolopyridazine | 6-membered pyridazine | Retained c-Met activity [16] | Maintained inhibitory function | Kinase selectivity |
| Tetracyclic expansion | Multi-ring fusion | Novel biological properties [15] | Unknown stability profile | Rearrangement capacity |